molecular formula C21H27NO2 B1389460 N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040690-74-1

N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1389460
CAS No.: 1040690-74-1
M. Wt: 325.4 g/mol
InChI Key: KCTIKNRQBBNLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline, otherwise known as IPFMA, is an organic compound with a wide range of applications in scientific research and laboratory experiments. IPFMA is a member of the aniline family, and is classified as an aromatic amine. It is a colorless solid with a melting point of 79-81°C and a boiling point of 260°C. IPFMA is insoluble in water but soluble in organic solvents such as alcohols, ethers, and benzene.

Scientific Research Applications

IPFMA has a number of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 4-methylbenzohydrazide and 4-fluorobenzohydrazide. It is also used as a catalyst in the synthesis of 3-hydroxy-2-methyl-3-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylic acid. IPFMA is also used in the synthesis of a variety of other compounds, such as 4-amino-2-methyl-3-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylic acid, 4-methylbenzohydrazide, 4-fluorobenzohydrazide, and 4-chlorobenzohydrazide.

Mechanism of Action

The mechanism of action of IPFMA is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, IPFMA may reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that IPFMA has anti-inflammatory and analgesic properties. In animal studies, IPFMA has been found to reduce inflammation and pain. It has also been found to have antioxidant activity, which may help protect cells from oxidative damage. In addition, IPFMA has been found to have anti-bacterial activity, which may be useful in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

IPFMA has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and is soluble in organic solvents. In addition, it is stable under normal laboratory conditions and does not require special storage conditions. However, IPFMA can be toxic if handled improperly, and should be handled with care.

Future Directions

There are many potential future directions for research involving IPFMA. More research is needed to further understand its mechanism of action and to investigate its potential therapeutic applications. In addition, further research is needed to explore its potential use as a catalyst in the synthesis of other compounds. Finally, more research is needed to investigate its potential use as an antioxidant and anti-bacterial agent.

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)-N-[(4-propan-2-ylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-16(2)18-7-5-17(6-8-18)14-22-19-9-11-20(12-10-19)24-15-21-4-3-13-23-21/h5-12,16,21-22H,3-4,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTIKNRQBBNLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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